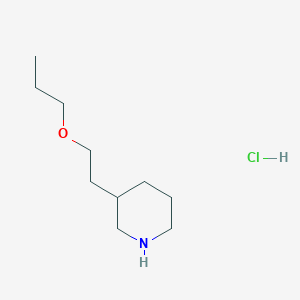
2-(3-Piperidinyl)ethyl propyl ether hydrochloride
Vue d'ensemble
Description
“2-(3-Piperidinyl)ethyl propyl ether hydrochloride” is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 . It is commonly used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(3-Piperidinyl)ethyl propyl ether hydrochloride” can be represented by the SMILES notation: CCCOCCC1CCCNC1.Cl . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.Applications De Recherche Scientifique
Proteomics Research
In the field of proteomics , this compound is utilized for the study of protein interactions and functions. It serves as a reagent in the identification and quantification of proteins, particularly in the analysis of post-translational modifications .
Neuroscience
2-(3-Piperidinyl)ethyl propyl ether hydrochloride: is applied in neuroscience research to explore neural signaling pathways. It may act as a modulator for neurotransmitter receptors or ion channels, aiding in the understanding of neurological disorders .
Pharmacology
Within pharmacology, this chemical is used to investigate the pharmacodynamics and pharmacokinetics of new drug candidates. It can be part of assays that measure drug affinity and efficacy at target sites .
Biochemistry
In biochemistry, the compound finds application in enzyme kinetics studies and the exploration of metabolic pathways. It may be involved in the synthesis of biomolecules or serve as an inhibitor to study enzyme mechanisms .
Medicinal Chemistry
2-(3-Piperidinyl)ethyl propyl ether hydrochloride: is significant in medicinal chemistry for drug design and development. It’s used to create novel compounds with potential therapeutic effects, especially in the design of molecules with piperidine structures, which are common in many pharmaceuticals .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the synthesis of complex organic molecules. It can be used as a building block for the construction of larger, more complex structures, including natural product synthesis .
Analytical Chemistry
In analytical chemistry, it’s employed in the development of new analytical methods. It could be used as a standard or reference compound in chromatography and mass spectrometry to ensure the accuracy and precision of analytical results .
Chemical Synthesis
Lastly, 2-(3-Piperidinyl)ethyl propyl ether hydrochloride plays a role in chemical synthesis, where it may be used as a reagent or catalyst in various chemical reactions to produce a wide range of chemical products .
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-propoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-7-12-8-5-10-4-3-6-11-9-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKPXGKIVNTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidinyl)ethyl propyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B1440356.png)


![2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1440360.png)





![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)

![6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1440371.png)